REACTION_CXSMILES
|
Cl.[CH:2]1([NH:7][NH2:8])[CH2:6][CH2:5][CH2:4][CH2:3]1.C(O[CH:12]=[C:13]([C:19]#[N:20])[C:14]([O:16][CH2:17][CH3:18])=[O:15])C.C([O-])(=O)C.[Na+]>C(O)C>[CH2:17]([O:16][C:14]([C:13]1[CH:12]=[N:8][N:7]([CH:2]2[CH2:6][CH2:5][CH2:4][CH2:3]2)[C:19]=1[NH2:20])=[O:15])[CH3:18] |f:0.1,3.4|
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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Cl.C1(CCCC1)NN
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Name
|
|
Quantity
|
1.026 g
|
Type
|
reactant
|
Smiles
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C(C)OC=C(C(=O)OCC)C#N
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Name
|
|
Quantity
|
0.644 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
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CUSTOM
|
Details
|
ethanol was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between methylene chloride and water
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Type
|
WASH
|
Details
|
The organic phase was washed sequentially with water and brine
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Type
|
EXTRACTION
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Details
|
Each aqueous phase was back extracted with a single portion of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 10-40% EtOAc/hexanes
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C=NN(C1N)C1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.17 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 79.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |